

Methylaminoacetaldehyde Dimethyl Acetal: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylaminoacetaldehyde dimethyl acetal*

Cat. No.: *B117271*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylaminoacetaldehyde dimethyl acetal, also known as 2,2-dimethoxy-N-methylethanamine, is a versatile chemical intermediate with significant applications in the pharmaceutical industry. Its unique structure, featuring both a secondary amine and a protected aldehyde functional group, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex molecules. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, key applications as a pharmaceutical intermediate, and relevant experimental protocols.

Physicochemical Properties

Methylaminoacetaldehyde dimethyl acetal is a colorless to light yellow liquid.^[1] Its key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	122-07-6	[1]
Molecular Formula	C ₅ H ₁₃ NO ₂	[1]
Molecular Weight	119.16 g/mol	[2]
Density	0.928 g/mL at 25 °C	
Boiling Point	140 °C	
Melting Point	-73 °C	[3]
Refractive Index	n _{20/D} 1.414	
Flash Point	29 °C (84.2 °F)	
Solubility	Soluble in organic solvents.	[1]

Synthesis of Methylaminoacetaldehyde Dimethyl Acetal

A common industrial synthesis of **methylaminoacetaldehyde dimethyl acetal** involves the reaction of chloroacetaldehyde dimethyl acetal with methylamine.[\[4\]](#)

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **methylaminoacetaldehyde dimethyl acetal**:

Materials:

- Chloroacetaldehyde dimethyl acetal
- 33% solution of methylamine in methanol
- 40% solution of sodium methoxide in methanol
- Methanol

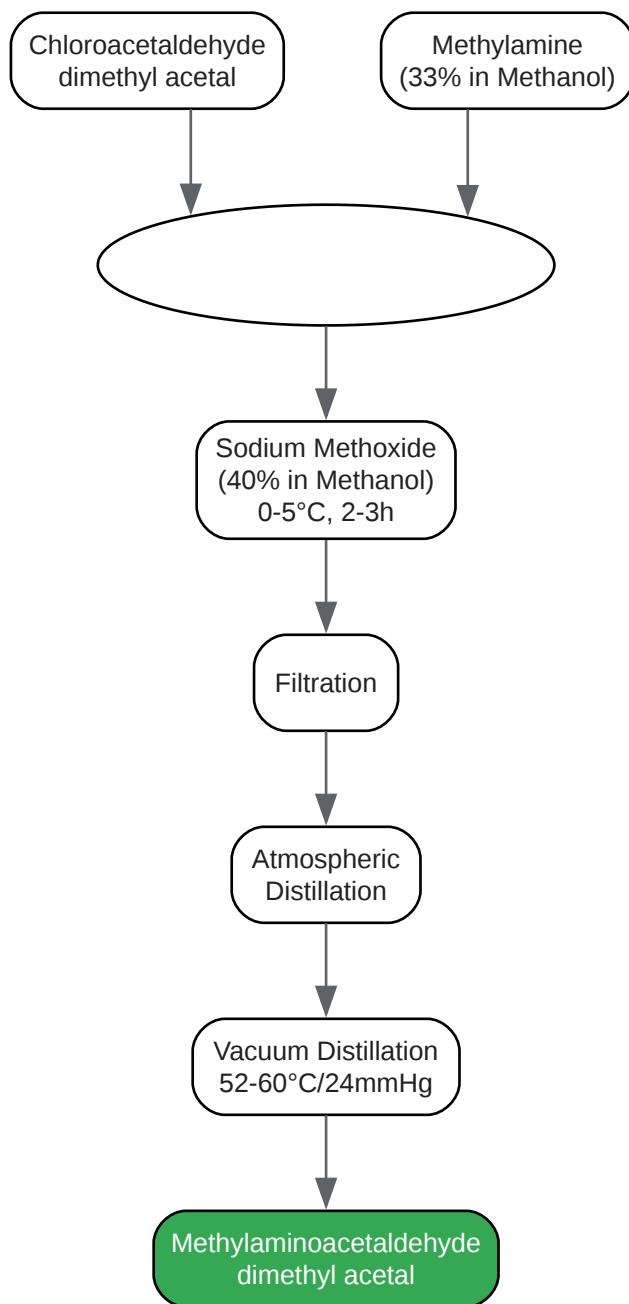
Equipment:

- High-pressure reactor
- Distillation apparatus

Procedure:

- Charge a high-pressure reactor with chloroacetaldehyde dimethyl acetal (3.00 kg) and a 33% solution of methylamine in methanol (30 kg).[4]
- Seal the reactor and heat the mixture to 130-135°C. The pressure will rise to a maximum of 1.2 MPa.[4]
- Maintain the reaction at this temperature for 6 hours.[4]
- Cool the reactor to 25°C and release the pressure.[4]
- Transfer the reaction mixture to a separate vessel and cool to below 10°C while stirring.[4]
- Slowly add a 40% solution of sodium methoxide in methanol (3.26 kg) at 0-5°C and maintain this temperature for 2-3 hours.[4]
- Filter the reaction mixture and wash the filter cake with methanol.[4]
- Transfer the filtrate to a distillation flask and distill off the methanol under atmospheric pressure.[4]
- Perform a vacuum distillation and collect the fraction at 52-60°C/24mmHg to obtain **methylaminoacetaldehyde dimethyl acetal**.[4]

Synthesis Workflow



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Synthesis of **Methylaminoacetaldehyde Dimethyl Acetal**.

Quantitative Data

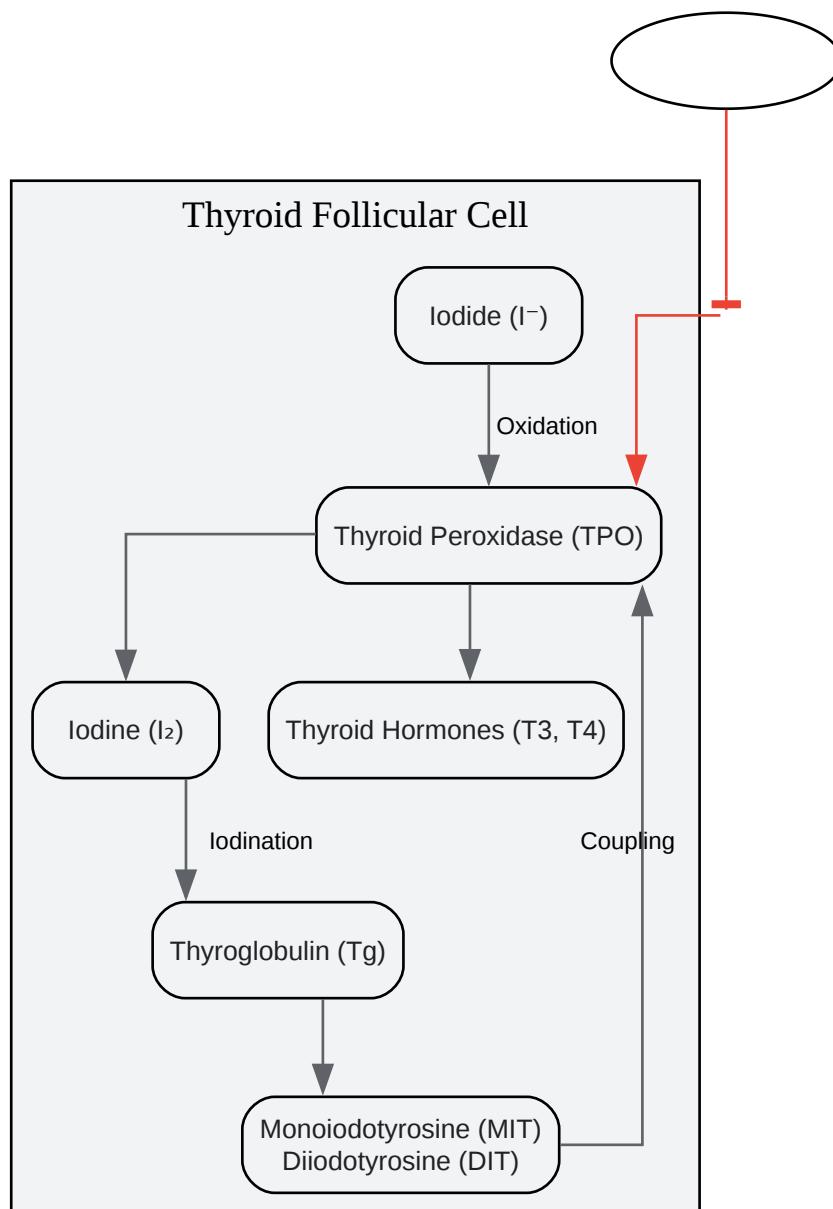
Reactant/Product	Amount	Purity	Yield	Reference
Chloroacetaldehyde dimethyl acetal	3.00 kg	-	-	[4]
Methylaminoacetaldehyde dimethyl acetal	2.51 kg	94.6% (GC)	83.1%	[4]

Application as a Pharmaceutical Intermediate: Synthesis of Methimazole

The primary pharmaceutical application of **methylaminoacetaldehyde dimethyl acetal** is as a key intermediate in the synthesis of methimazole, an antithyroid drug used to treat hyperthyroidism.[\[4\]](#)[\[5\]](#)

Mechanism of Action of Methimazole

Methimazole functions by inhibiting thyroid peroxidase (TPO), a crucial enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). TPO catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of these iodinated tyrosines. By blocking TPO, methimazole effectively reduces the production of thyroid hormones.[\[5\]](#)



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Mechanism of Action of Methimazole.

Experimental Protocol for Methimazole Synthesis

The following protocol details the synthesis of methimazole from **methylaminoacetaldehyde dimethyl acetal**:

Materials:

- **Methylaminoacetaldehyde dimethyl acetal**
- Sodium thiocyanate
- Hydrochloric acid (36-40%)
- Purified water
- Ethyl acetate
- Anhydrous sodium sulfate

Equipment:

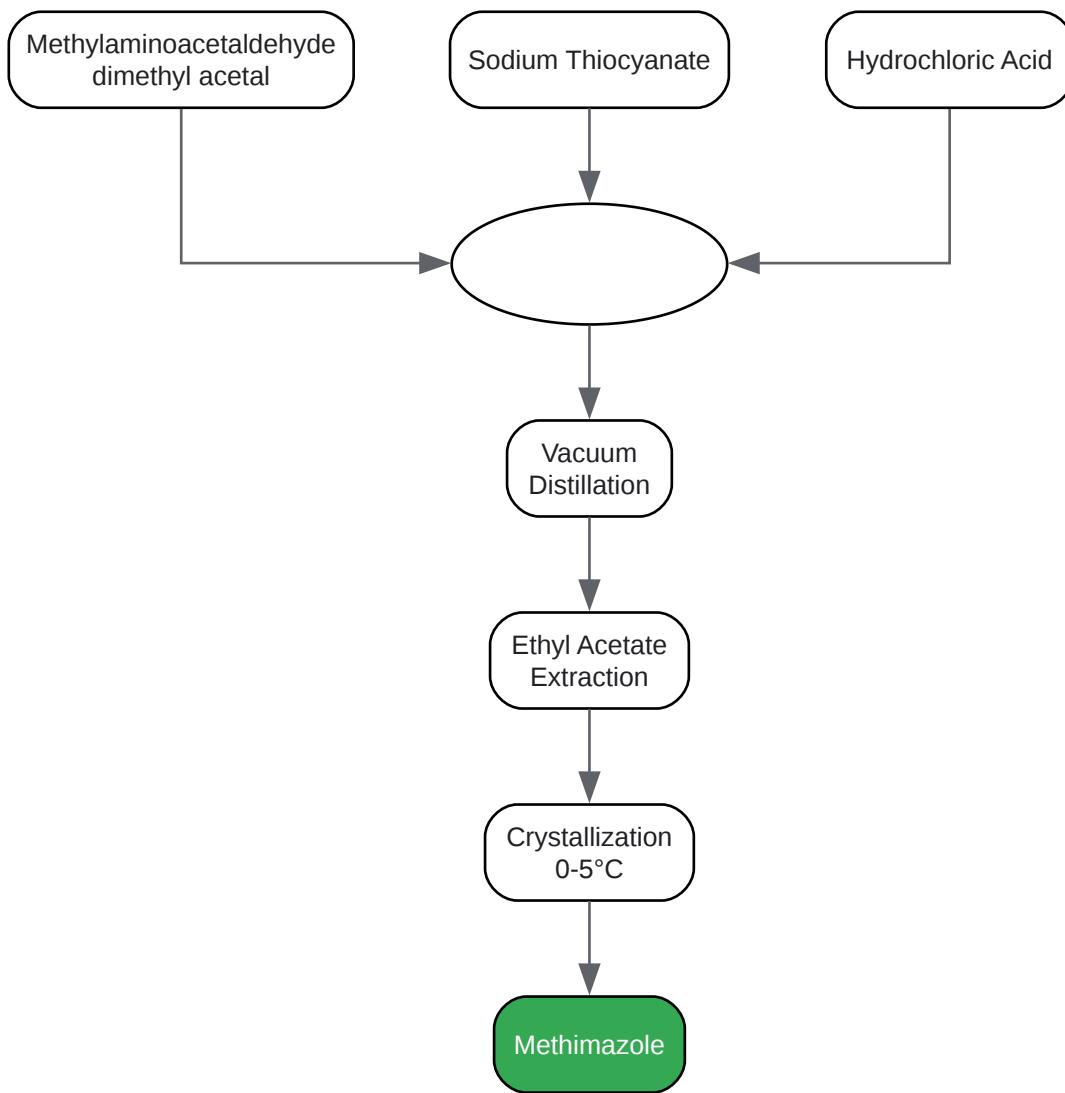
- Cyclization reactor
- Distillation apparatus

Procedure:

- In a cyclization reactor, dissolve sodium thiocyanate (1.44 kg) in purified water (8.9 kg) with stirring at room temperature.[4]
- Add **methylaminoacetaldehyde dimethyl acetal** (1.60 kg).[4]
- Slowly add hydrochloric acid (36-40%, 1.44 kg) dropwise while maintaining the temperature below 30°C.[4]
- Heat the reaction mixture to 50-60°C and maintain for 13 hours.[4]
- Cool the mixture to room temperature and let it stand for 8 hours.[4]
- Remove the water by vacuum distillation.[4]
- Add ethyl acetate (5 L) and anhydrous sodium sulfate (500 g) to the residue and reflux for 30 minutes.[4]
- Filter the hot mixture.[4]

- Distill the filtrate until about one-third of the ethyl acetate remains.[4]
- Cool the mixture to 0°C and maintain at 0-5°C for 2-3 hours to induce crystallization.[4]
- Filter the crystals, wash with cold ethyl acetate, and dry under vacuum to obtain methimazole.[4]

Methimazole Synthesis Workflow



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Synthesis of Methimazole.

Quantitative Data for Methimazole Synthesis

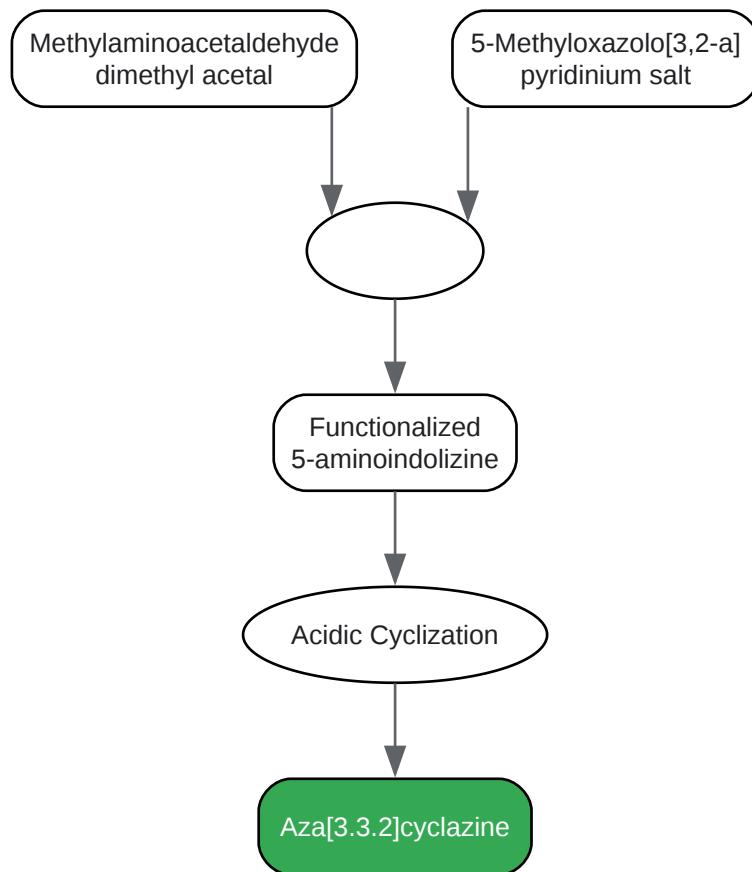
Reactant/Product	Amount	Purity	Yield	Reference
Methylaminoacet aldehyde dimethyl acetal	1.60 kg	-	-	[4]
Sodium thiocyanate	1.44 kg	-	-	[4]
Methimazole	0.86 kg	99.5% (GC)	59.3%	[4]

Other Pharmaceutical Applications

Methylaminoacetaldehyde dimethyl acetal is also a precursor for the synthesis of other complex heterocyclic molecules with potential pharmaceutical applications. While detailed industrial-scale protocols are less commonly published, the following sections outline the general synthetic strategies.

Synthesis of Aza[3.3.2]cyclazines

Methylaminoacetaldehyde dimethyl acetal reacts with 5-methyloxazolo[3,2-a]pyridinium salts to form functionalized 5-aminoindolizine intermediates. These intermediates can then undergo cyclization in acidic media to form aza[3.3.2]cyclazines, a class of nitrogen-containing heterocyclic compounds.[\[3\]](#)

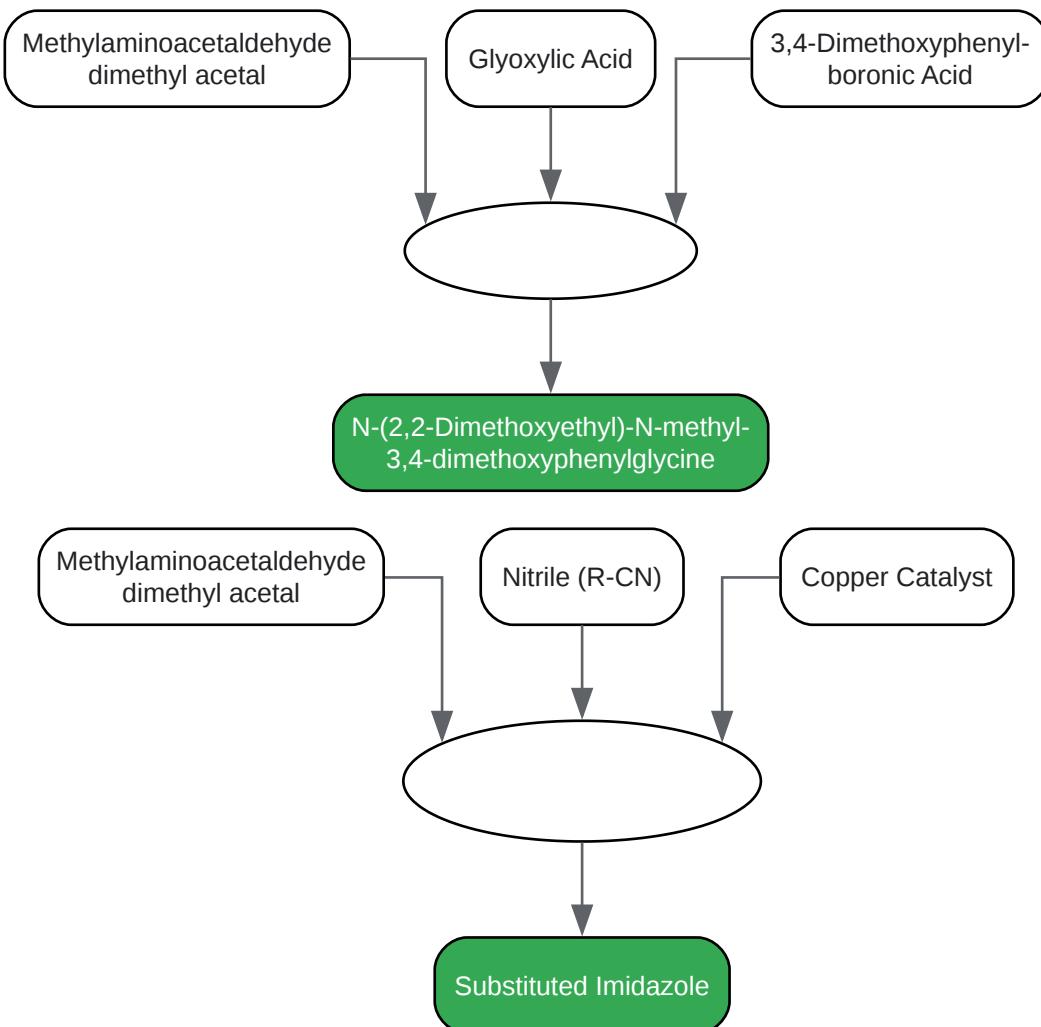


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Synthesis of Aza[3.3.2]cyclazines.

Synthesis of N-(2,2-Dimethoxyethyl)-N-methyl-3,4-dimethoxyphenylglycine via Petasis Reaction

Methylaminoacetaldehyde dimethyl acetal serves as the amine component in a Petasis (borono-Mannich) reaction with glyoxylic acid and 3,4-dimethoxyphenylboronic acid. This three-component reaction provides a direct route to α -amino acid derivatives.[\[6\]](#)[\[7\]](#)

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- To cite this document: BenchChem. [Methylaminoacetaldehyde Dimethyl Acetal: A Comprehensive Technical Guide for Pharmaceutical Intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b117271#methylaminoacetaldehyde-dimethyl-acetal-as-a-pharmaceutical-intermediate\]](https://www.benchchem.com/product/b117271#methylaminoacetaldehyde-dimethyl-acetal-as-a-pharmaceutical-intermediate)

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